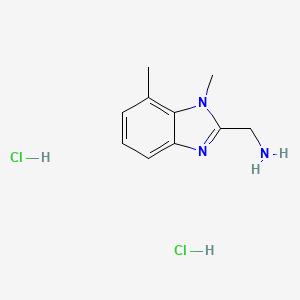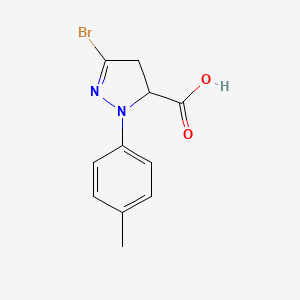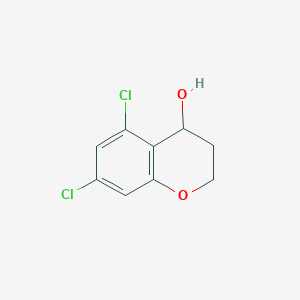
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Vue d'ensemble
Description
“5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound with the molecular formula C9H8Cl2O2 . It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 219.06 . The IUPAC name is 5,7-dichloro-2,3-dihydro-4H-chromen-4-one .Physical And Chemical Properties Analysis
This compound has a melting point of 141-142 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Benzopyran Derivatives and Aliphatic Compounds from Mangrove Endophytic Fungus
A study by Yang et al. (2020) discovered new benzopyran derivatives from a mangrove endophytic fungus, Penicillium citrinum QJF‐22. This research is significant for understanding the structural diversity and potential biological activities of benzopyran compounds, which could lead to the development of new therapeutic agents (Yang et al., 2020).
Catalytic Applications in Synthesis
TiO2 NPs-Coated Carbon Nanotubes as Catalysts
Abdolmohammadi's research (2018) utilized TiO2 nanoparticles supported by carbon nanotubes as an efficient catalyst for synthesizing heterocyclic scaffolds like [1]benzopyrano[b][1]benzopyran-6-ones and xanthenols. This method emphasizes the importance of benzopyran derivatives in pharmacology and highlights the role of innovative catalytic methods in enhancing the efficiency of synthetic processes (Abdolmohammadi, 2018).
Crystal Structure Analysis
Synthesis and Crystal Structure of 5,7-Diallyloxy-4-Methylcoumarin
The study by Goswami et al. (2006) provides detailed insights into the crystal structure of a specific benzopyran compound, contributing to a better understanding of its chemical properties and potential applications in various scientific fields (Goswami et al., 2006).
Biological Activity Studies
Synthesis and Biological Activity of Benzopyran Derivatives
Eltamany et al. (2010) and Mulwad & Shirodkar (2003) conducted studies focusing on the synthesis and biological activities of benzopyran derivatives, showcasing the therapeutic potential of these compounds in treating various diseases (Eltamany et al., 2010), (Mulwad & Shirodkar, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
5,7-dichloro-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECZCGXIKKUAPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



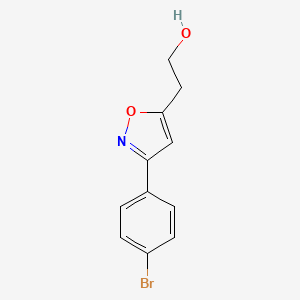
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
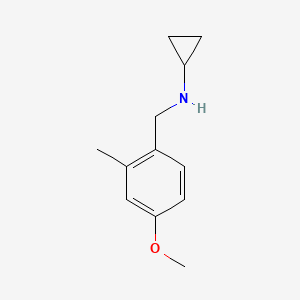
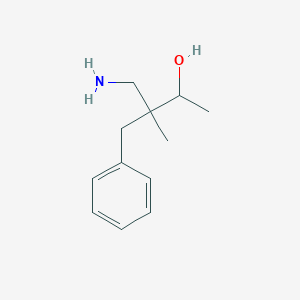
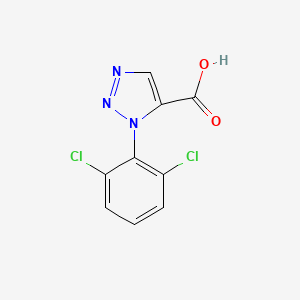
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
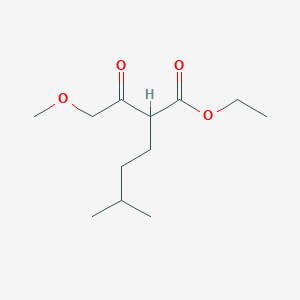

![2-[Chloro(difluoro)methoxy]-1-fluoro-4-methyl-benzene](/img/structure/B1444141.png)

![Spiro[3.5]nonan-1-OL](/img/structure/B1444146.png)
